2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE
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Overview
Description
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a diethylamino group, a benzoate ester, and a diazinane ring. Its chemical properties make it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with diethylamine to form the diethylaminoethyl ester. This intermediate is then reacted with 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized compounds with diverse properties.
Scientific Research Applications
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Procaine: A local anesthetic with a similar benzoate ester structure.
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in visible light systems.
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: A phosphazene base used in nucleophilic ring-opening reactions.
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
378779-76-1 |
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Molecular Formula |
C20H26N4O5 |
Molecular Weight |
402.4g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C20H26N4O5/c1-5-24(6-2)11-12-29-19(27)14-7-9-15(10-8-14)21-13-16-17(25)22(3)20(28)23(4)18(16)26/h7-10,13,25H,5-6,11-12H2,1-4H3 |
InChI Key |
XVKARUDZIKRJDX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(C(=O)N(C2=O)C)C)O |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(C(=O)N(C2=O)C)C)O |
Origin of Product |
United States |
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